6-fluoro-9-methylpyrido[3,4-b]indole is a compound belonging to the class of pyridoindoles, which are characterized by a fused indole and pyridine structure. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is classified under small molecules and is currently considered investigational, with various studies exploring its synthesis, properties, and potential therapeutic uses.
The synthesis of 6-fluoro-9-methylpyrido[3,4-b]indole can be approached through several methods:
6-fluoro-9-methylpyrido[3,4-b]indole participates in various chemical reactions, including:
Further research is needed to clarify these interactions and establish a comprehensive understanding of its biological effects .
The physical and chemical properties of 6-fluoro-9-methylpyrido[3,4-b]indole include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
6-fluoro-9-methylpyrido[3,4-b]indole has potential applications in several scientific fields:
The compound "6-fluoro-9-methylpyrido[3,4-b]indole" follows established IUPAC (International Union of Pure and Applied Chemistry) conventions for heterocyclic fused-ring systems. Its name delineates three critical structural features:
Its molecular formula is C₁₂H₉FN₂, derivable from the unsubstituted scaffold 9H-pyrido[3,4-b]indole (C₁₁H₈N₂) by adding one fluorine and one methyl group [2]. Standard identifiers include:
Table 1: Systematic Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent Structure | 9H-Pyrido[3,4-b]indole (Norharmane) [2] |
| Substituent Positions | 6 (fluoro), 9 (methyl) |
| Molecular Formula | C₁₂H₉FN₂ |
| Canonical SMILES | CN1C2=C(C=NC=C3)C3=C1C4=C(C=CC(=C4)F) |
Alternative names include 6-fluoro-9-methylnorharmane or 6-F-9-Me-β-carboline, reflecting its classification within the β-carboline alkaloid family, where the pyrido[3,4-b]indole system is equivalent to the β-carboline core [2].
As of current scientific literature (mid-2025), 6-fluoro-9-methylpyrido[3,4-b]indole lacks widely recognized drug development codes (e.g., IND numbers) or clinical trial identifiers. This indicates it remains primarily in preclinical research. Key chemical databases assign the following accession identifiers:
Provisional codes used in research settings typically follow institutional formats (e.g., [Institution Acronym]-[Series Number]-[Year], such as XYZ-1022-2024). Such identifiers are transient and lack global standardization until advanced development stages.
No records indicate that 6-fluoro-9-methylpyrido[3,4-b]indole has received orphan drug designations from major regulatory agencies (e.g., FDA (U.S. Food and Drug Administration), EMA (European Medicines Agency), or PMDA (Pharmaceuticals and Medical Devices Agency)). Orphan status requires:
Table 2: Key Regulatory Designation Criteria and Current Status
| Agency | Designation Type | Eligibility Requirements | Current Status |
|---|---|---|---|
| FDA | Orphan Drug | Affects <200,000 US patients; Mechanistic rationale | None |
| EMA | Orphan Medicinal Product | Affects <5 in 10,000 EU patients; Clinical plausibility | None |
| PMDA | Orphan Drug (Japan) | Affects <50,000 Japan patients; Unmet medical need | None |
The compound’s structural analogs, like 9H-pyrido[3,4-b]indole (norharmane), are investigated for neurodegenerative diseases and oncology [2], suggesting potential future pathways for orphan applications. However, no regulatory classifications (e.g., Fast Track, Breakthrough Therapy) are currently associated with 6-fluoro-9-methylpyrido[3,4-b]indole itself. Its development status aligns with early-stage exploratory research without public regulatory filings.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: